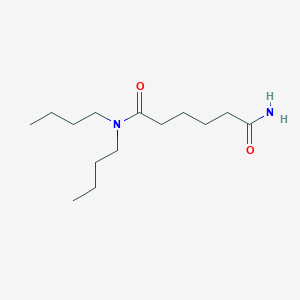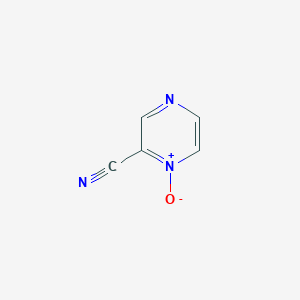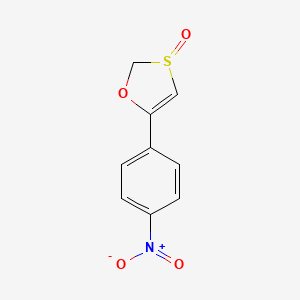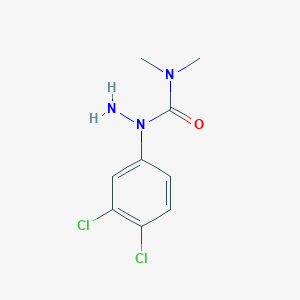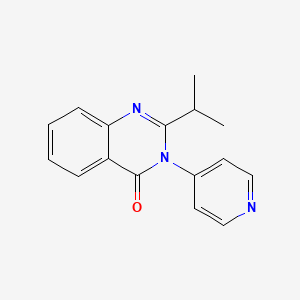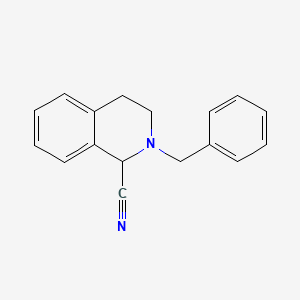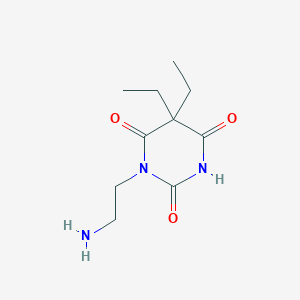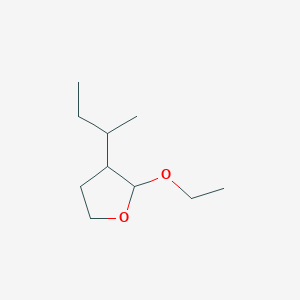
3-(Butan-2-yl)-2-ethoxyoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butan-2-yl)-2-ethoxyoxolane is an organic compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of a butan-2-yl group and an ethoxy group attached to the oxolane ring. The structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-2-ethoxyoxolane can be achieved through several methods. One common approach involves the reaction of butan-2-yl alcohol with ethyl oxirane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the ring-opening of the oxirane and subsequent formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can lead to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butan-2-yl)-2-ethoxyoxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxolane ring into other cyclic or acyclic ethers.
Substitution: The ethoxy and butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce simpler ethers.
Wissenschaftliche Forschungsanwendungen
3-(Butan-2-yl)-2-ethoxyoxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Butan-2-yl)-2-ethoxyoxolane involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of the oxolane ring. Additionally, its functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Butan-2-yl)-2-methoxyoxolane: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Butan-2-yl)-2-propoxyoxolane: Similar structure but with a propoxy group instead of an ethoxy group.
3-(Butan-2-yl)-2-butoxyoxolane: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
3-(Butan-2-yl)-2-ethoxyoxolane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the ethoxy group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
34314-90-4 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
3-butan-2-yl-2-ethoxyoxolane |
InChI |
InChI=1S/C10H20O2/c1-4-8(3)9-6-7-12-10(9)11-5-2/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
WYOYONJVWDGJSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1CCOC1OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


